3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” belongs to the class of isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . They are characterized by a γ-lactam fused with a benzene ring .
Synthesis Analysis
The synthesis of isoindolinones has been explored widely . A common method involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Molecular Structure Analysis
The isoindolinone core is composed of a γ-lactam fused with a benzene ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Isoindolinones can undergo various chemical reactions. For instance, they can be used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of isoindolinones vary. Thiazole, a related compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis of Cyclic Sulfonamides
Greig, Tozer, and Wright (2001) synthesized novel cyclic sulfonamides, including the target compound, through thermal Diels-Alder reactions. Their work aimed at developing histamine H3 receptor antagonists, demonstrating the compound's application in synthesizing biologically active molecules (Greig, Tozer, & Wright, 2001).
Antimalarial and COVID-19 Applications
Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential application against COVID-19. They examined the in vitro antimalarial activity and theoretical calculations to assess the compounds' reactivity, including a focus on sulfonamide derivatives for their therapeutic potential (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibitory and Anticancer Activity
Eldehna et al. (2017) synthesized a series of sulfonamides, including those related to the target compound, to evaluate their inhibitory activity against carbonic anhydrase isoforms and their anticancer potential. Their findings highlight the compound's relevance in developing cancer therapies (Eldehna et al., 2017).
Regioselective Synthesis and Antioxidant Activity
Strelnikova et al. (2018) and Padmaja et al. (2014) explored regioselective synthesis methods and the antioxidant activity of sulfonamide-linked compounds. These studies contribute to the understanding of the compound's chemical behavior and potential in creating antioxidant agents (Strelnikova et al., 2018); (Padmaja et al., 2014).
Antibacterial Evaluation
Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming at their use as antibacterial agents. This indicates the compound's applicability in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
The compound, 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound exerts various molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-13-5-3-11(7-10(13)8-16(19)21)18-26(23,24)12-4-6-15-14(9-12)20(2)17(22)25-15/h3-7,9,18H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXULDXAIAZSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.